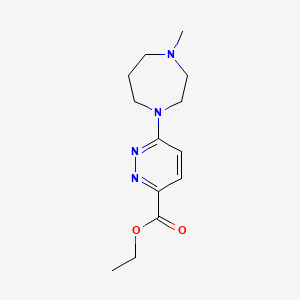

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-19-13(18)11-5-6-12(15-14-11)17-8-4-7-16(2)9-10-17/h5-6H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJVRKPKAQFIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridazine Intermediate

A key intermediate, ethyl 4,6-dichloropyridazine-3-carboxylate, can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate by chlorination using phosphorus oxychloride (POCl3). The reaction is conducted by heating the dihydroxy compound with POCl3 at 100 °C for 3 hours, followed by aqueous workup and extraction with ethyl acetate. The crude product is purified by column chromatography to yield the dichlorinated pyridazine ester in about 65% yield (Table 1).

| Step | Starting Material | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | POCl3, 100 °C, 3 h | Ethyl 4,6-dichloropyridazine-3-carboxylate | 65 |

Final Functionalization and Purification

The final step involves conversion of the intermediate to the ethyl ester form with the 4-methyl-1,4-diazepane substituent at position 6. This may include saponification of methyl esters followed by esterification or direct amide coupling to form the ethyl ester. Purification is typically achieved by preparative HPLC or column chromatography.

Analytical Data and Characterization

- LC-MS: The intermediates and final compounds show characteristic mass peaks consistent with their molecular weights, e.g., [M + H]^+ = 240.13 for the free amine intermediate.

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons on the pyridazine ring and the methylene/methyl protons of the diazepane ring are observed. For example, multiplets in the range δ 8.7–7.9 ppm for aromatic protons and δ 3.7–1.3 ppm for diazepane protons.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product Description | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorination | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | POCl3, 100 °C, 3 h | Ethyl 4,6-dichloropyridazine-3-carboxylate | 65 |

| 2 | Amide Coupling | tert-butyl 1,4-diazepane-1-carboxylate + 5-chloronicotinic acid | HATU, DIPEA, DMF, rt | Boc-protected diazepane-pyridazine intermediate | 98 |

| 3 | Boc Deprotection | Boc-protected intermediate | Standard acid deprotection | Free amine intermediate | Quantitative |

| 4 | Esterification/Amide Coupling | Free amine intermediate | Coupling agents, saponification | This compound | Variable |

Research Findings and Optimization Notes

- The use of HATU as a coupling agent with DIPEA base in DMF solvent provides high yields and clean reactions for the amide coupling step.

- Boc protection of the diazepane nitrogen is critical to control selectivity and improve yields.

- Chlorination of the pyridazine ring using POCl3 is a reliable method to introduce reactive leaving groups for subsequent nucleophilic substitution.

- Purification by preparative HPLC under basic conditions ensures high purity of intermediates and final products.

- Reductive amination can be employed to diversify the diazepane substituent if needed, allowing for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate has a complex structure characterized by the presence of a pyridazine ring and a diazepane moiety. The molecular formula is , and it has a molecular weight of approximately 270.31 g/mol. The compound's unique structural features contribute to its biological activity, making it an interesting candidate for further investigation.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. This compound has been investigated for its potential as an inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme involved in the epigenetic regulation of gene expression linked to cancer progression. Inhibiting DNMT1 can lead to reactivation of tumor suppressor genes, making this compound a candidate for cancer therapy .

Neuropharmacological Effects

The diazepane component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been shown to possess anxiolytic and antidepressant properties. Research into the effects of this compound on neurotransmitter systems could reveal its efficacy as a treatment for anxiety disorders or depression .

Data Table: Summary of Research Findings

Case Study 1: DNMT1 Inhibition

In a study published in a patent document, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in prostate and breast cancer models, suggesting that this compound may serve as a lead compound for developing novel anticancer agents .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of similar diazepane derivatives. The results indicated that these compounds could modulate serotonin and dopamine receptors, leading to anxiolytic-like behavior in animal models. This opens avenues for exploring this compound in treating mood disorders .

Mechanism of Action

The mechanism by which Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Key Observations :

- Core Heterocycle: Pyridazine (target compound) vs. benzene (I-6230, I-6373) or quinazoline (Compound 28).

- Substituent Effects : The 4-methyl-1,4-diazepane group in the target compound and Compound 28 provides conformational flexibility, which may improve binding to enzymes like histone deacetylases (HDACs) or methyltransferases (e.g., G9a) .

- Ester Group: The ethyl ester in the target compound vs. methyl ester in may influence lipophilicity (logP) and metabolic stability.

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

- Solubility : Pyridazine derivatives with polar substituents (e.g., esters, amines) typically show moderate aqueous solubility. The ethyl ester may reduce solubility compared to carboxylate salts but enhance cell permeability.

- Molecular Weight : Estimated at ~305 g/mol, comparable to I-6230 (MW ~365 g/mol) . Lower molecular weight may favor pharmacokinetic profiles.

Biological Activity

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 250.31 g/mol. The compound features a pyridazine ring substituted with a diazepane moiety, which is known to influence its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. The diazepane group is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

- Neurotransmitter Modulation : Diazepane derivatives have been shown to affect GABAergic transmission, potentially leading to anxiolytic or sedative effects. This is crucial for developing treatments for anxiety disorders and other CNS-related conditions.

- Inhibition of Enzymatic Activity : Some studies suggest that related pyridazine derivatives can inhibit enzymes such as DNA methyltransferase (DNMT), which plays a role in epigenetic regulation and cancer progression . This inhibition can lead to reactivation of tumor suppressor genes, highlighting the compound's potential in oncology.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, structure-activity relationship (SAR) studies have shown that modifications in the diazepane structure can enhance antimicrobial efficacy .

Anti-Cryptosporidial Activity

A notable area of research involves the compound's potential against Cryptosporidium parasites. Compounds with similar structures have demonstrated activity against these protozoa, suggesting that this compound might also show promise in treating cryptosporidiosis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on GABA Receptor Modulation : A study highlighted the interaction of diazepane derivatives with GABA receptors, showing significant anxiolytic effects in animal models. The results indicated that structural modifications could enhance receptor affinity and selectivity .

- Inhibition of DNMT : Another research focused on substituted pyridazines as inhibitors of DNMT1, where ethyl derivatives showed promising results in reactivating silenced genes in cancer cells .

Data Tables

Q & A

Q. What are the established synthetic routes for Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a pyridazine ester precursor and 4-methyl-1,4-diazepane. Key steps include:

- Nucleophilic displacement : Reacting ethyl 6-chloropyridazine-3-carboxylate with 4-methyl-1,4-diazepane in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .

- Demethylation : For intermediates requiring deprotection, BBr₃ in dichloromethane (DCM) is effective for cleaving methyl ethers, as demonstrated in analogous quinazoline syntheses .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Analyze chemical shifts for the diazepane moiety (δ ~2.5–3.5 ppm for N–CH₂ and CH₃ groups) and ester carbonyl (δ ~165–170 ppm). Adjacent pyridazine protons exhibit downfield shifts due to electron-withdrawing effects .

- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺). For a related pyridazine derivative, HRMS matched the theoretical mass within 0.2 ppm error .

Q. What crystallographic methods are recommended for resolving its solid-state structure?

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered diazepane conformers .

- Validation : Utilize tools like PLATON to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases or epigenetic enzymes)?

- Protein preparation : Retrieve target structures (e.g., HDAC8 or G9a) from the PDB. Use Schrödinger Suite to optimize hydrogen bonding networks and assign protonation states .

- Ligand preparation : Generate 3D conformers of the compound with LigPrep, enumerating possible tautomers and ionization states at pH 7.4 .

- Docking protocol : Apply GLIDE with standard precision (SP) mode. Prioritize poses with strong hydrogen bonds to catalytic residues and π-π stacking with aromatic side chains .

Q. What role does the 4-methyl-1,4-diazepane moiety play in modulating receptor binding affinity and selectivity?

- Conformational flexibility : The diazepane ring adopts chair-like or boat-like conformations, enabling adaptation to hydrophobic pockets.

- Hydrogen bonding : The tertiary nitrogen can act as a hydrogen-bond acceptor, as seen in analogs targeting neurotransmitter receptors .

- Comparative SAR : Replace the diazepane with piperazine or morpholine to assess changes in binding kinetics. Piperazine analogs often show reduced solubility but higher affinity for amine GPCRs .

Q. How do hydrogen-bonding patterns influence the compound’s crystal packing and stability?

- Graph set analysis : Classify intermolecular interactions (e.g., R₂²(8) motifs for N–H···O bonds between diazepane NH and ester carbonyl groups) .

- Thermal stability : Correlate melting points (e.g., 92.5–94.5°C for a benzodiazepine analog) with hydrogen-bond density using DSC .

Methodological Challenges and Contradictions

Q. How can discrepancies in crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

- Disorder modeling : Split positions for disordered methyl or diazepane groups in SHELXL, applying isotropic displacement parameter restraints .

- Twinning detection : Use ROTAX (in PLATON) to identify twin laws. Refine with TWIN/BASF commands in SHELXL for accurate occupancy corrections .

Q. What strategies mitigate low yields in multi-step syntheses involving diazepane intermediates?

- Microwave-assisted synthesis : Reduce reaction times for nucleophilic substitutions (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for diazepane amines to prevent side reactions during ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.